molecular formula C29H29N3O7 B11159177 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanyl-L-tryptophan

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanyl-L-tryptophan

Cat. No.: B11159177
M. Wt: 531.6 g/mol
InChI Key: VIRHHEQMCQPPFZ-FYSMJZIKSA-N
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Description

3-(1H-INDOL-3-YL)-2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID is a complex organic compound that features an indole moiety and a chromene derivative. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID can be achieved through multicomponent reactions. One such method involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with sulfamic acid as a catalyst . This method is efficient and allows for the formation of multiple bonds in a single step, making it suitable for gram-scale synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the multicomponent reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-INDOL-3-YL)-2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups present in the chromene and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often utilize reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced forms of the chromene and indole moieties.

    Substitution: Functionalized indole derivatives with various substituents.

Scientific Research Applications

3-(1H-INDOL-3-YL)-2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chromene derivative may also contribute to the compound’s biological effects by interacting with cellular components and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-INDOL-3-YL)-2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID is unique due to its combination of an indole moiety and a chromene derivative, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C29H29N3O7

Molecular Weight

531.6 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C29H29N3O7/c1-16(27(34)32-24(28(35)36)12-17-14-30-23-9-5-4-6-19(17)23)31-26(33)15-38-18-10-11-21-20-7-2-3-8-22(20)29(37)39-25(21)13-18/h4-6,9-11,13-14,16,24,30H,2-3,7-8,12,15H2,1H3,(H,31,33)(H,32,34)(H,35,36)/t16-,24-/m0/s1

InChI Key

VIRHHEQMCQPPFZ-FYSMJZIKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)COC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)COC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

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